(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride
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Overview
Description
“(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2418708-74-2 . It has a molecular weight of 213.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F2NO.ClH/c9-8(10)3-7(4-8)1-6(2-11)12-5-7;/h6H,1-5,11H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Research indicates that polyfluoroalkyl chemicals, which could include structures similar to "(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride," undergo microbial degradation in the environment. This degradation process results in the formation of perfluoroalkyl acids (PFAAs), highlighting the environmental fate and potential biodegradation pathways of such compounds. Understanding microbial interactions with these chemicals is crucial for evaluating environmental risks and developing remediation strategies (Liu & Avendaño, 2013).
Health Risks of Novel Fluorinated Alternatives
Investigations into novel fluorinated alternatives to traditional PFASs reveal that these compounds exhibit systemic multiple organ toxicities. The research underscores the necessity for comprehensive toxicological studies to ascertain the safety of fluorinated alternatives, which might include derivatives similar to the compound . These findings are pivotal for regulatory assessment and environmental safety considerations (Wang et al., 2019).
Fate and Effects in the Aquatic Environment
Studies focusing on the fate and effects of PFASs in aquatic environments provide insight into the persistence, bioaccumulation, and ecotoxicological impact of these substances. This research is relevant for understanding the environmental behavior of complex fluorinated compounds, guiding regulatory actions and environmental monitoring efforts (Ahrens & Bundschuh, 2014).
Fluorinated Alternatives to Long-Chain PFASs
The transition to fluorinated alternatives aims to mitigate the environmental and health impacts of long-chain PFASs. Reviews of these alternatives suggest a need for improved transparency regarding chemical identities and a better understanding of their environmental releases, persistence, and exposure risks. Such knowledge gaps must be addressed to ensure the safe use of fluorinated compounds, including those with structures akin to "this compound" (Wang et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(2,2-difluoro-6-oxaspiro[3.4]octan-7-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-8(10)3-7(4-8)1-6(2-11)12-5-7;/h6H,1-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRLAQCOXZWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC12CC(C2)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2418708-74-2 |
Source
|
Record name | 1-{2,2-difluoro-6-oxaspiro[3.4]octan-7-yl}methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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